3,6-Dimethoxypyridine-2-carbaldehyde
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Heterocyclic Chemistry
The pyridine ring, a nitrogen-containing heterocycle, is a foundational scaffold in the fields of organic synthesis and medicinal chemistry. Its presence is pervasive, found in essential natural products such as vitamins and alkaloids. The unique electronic properties and steric features imparted by the nitrogen atom make pyridine derivatives indispensable building blocks for creating complex, functional molecules.
In medicinal chemistry, the pyridine moiety is a "privileged scaffold," frequently incorporated into a wide array of FDA-approved pharmaceuticals. It can act as a bioisostere for phenyl rings or as a hydrogen bond acceptor, significantly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Beyond pharmaceuticals, the applications of pyridine derivatives extend to agrochemicals and materials science, where they are integral to the development of novel insecticides, fungicides, and polymers.
Overview of Formyl-Substituted Pyridine Derivatives as Versatile Intermediates
Among the vast family of pyridine derivatives, those bearing a formyl (aldehyde) group, known as pyridine carbaldehydes, are particularly valuable. These compounds serve as highly versatile synthetic intermediates, often described as chemical "linchpins," due to the reactivity of the aldehyde group. This functional group provides a gateway for a multitude of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions.
The direct C-H formylation of pyridine rings is a powerful strategy for their functionalization, enabling the introduction of the aldehyde group at various positions. This opens up pathways to a diverse range of more complex molecules. Pyridine-2-carbaldehyde, for instance, is a well-known precursor in coordination chemistry and is used to produce pharmaceuticals like Pralidoxime. The aldehyde's ability to react with amines to form Schiff bases is particularly useful for synthesizing bidentate ligands for metal complexes. The strategic installation of a formyl group onto a pyridine scaffold is a key step in expanding the accessible chemical space for applications in drug discovery and materials science.
Scope and Research Trajectories Pertaining to 3,6-Dimethoxypyridine-2-carbaldehyde (B6252535)
While the broader class of methoxy-substituted pyridine carbaldehydes is utilized in organic synthesis, specific research and detailed characterization of This compound are not widely documented in publicly available scientific literature. However, its structural features—a pyridine-2-carbaldehyde core substituted with two methoxy (B1213986) groups at the 3- and 6-positions—allow for informed hypotheses about its potential reactivity and research applications.
The aldehyde at the 2-position is poised for a range of synthetic transformations, similar to other pyridine-2-carbaldehydes. google.comnih.gov The electronic nature of the pyridine ring is significantly modulated by the two electron-donating methoxy groups. This substitution pattern would likely influence the reactivity of both the aldehyde and the pyridine ring itself, making it an interesting candidate for synthetic exploration.
Given its structure, this compound could serve as a key intermediate in the synthesis of novel heterocyclic compounds, specialized ligands for catalysis, or as a building block for creating molecular probes and materials with tailored electronic properties. Future research could focus on developing efficient synthetic routes to this specific isomer and exploring its utility in condensation reactions to form novel Schiff bases, chalcones, or other heterocyclic systems. asianpubs.org Investigating its coordination chemistry with various metal ions could also unveil novel complexes with interesting catalytic or photophysical properties.
To provide context, the properties of several related, commercially available methoxy-substituted pyridine carbaldehyde isomers are presented below. These compounds are valuable intermediates in their own right and demonstrate the synthetic potential inherent in this class of molecules. cymitquimica.com
Table 1: Physicochemical Properties of Selected Methoxy-Substituted Pyridine Carbaldehyde Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting/Boiling Point (°C) |
|---|---|---|---|---|---|
| 6-Methoxypyridine-2-carbaldehyde | 54221-96-4 | C₇H₇NO₂ | 137.14 | Liquid | 103-104 (bp) |
| 2,6-Dimethoxypyridine-3-carbaldehyde | 58819-72-0 | C₈H₉NO₃ | 167.16 | Solid | 68-72 (mp) |
| 5-Methoxy-pyridine-3-carbaldehyde | 113118-83-5 | C₇H₇NO₂ | 137.14 | Slurry | N/A |
Data sourced from publicly available chemical supplier databases. sigmaaldrich.comsigmaaldrich.comlookchem.comchemicalbook.comchemscene.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3,6-dimethoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-4-8(12-2)9-6(7)5-10/h3-5H,1-2H3 |
InChI Key |
AIADNFCJHLUCEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)OC)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Dimethoxypyridine 2 Carbaldehyde
Established Synthetic Routes and Strategies
Traditional methods for the synthesis of pyridine (B92270) carbaldehydes rely on well-established organic reactions, including oxidation, formylation, and regioselective functionalization. These strategies have been foundational in accessing a wide range of substituted pyridine aldehydes.
Oxidation-Based Approaches from Corresponding Methyl or Alcohol Precursors
A common and direct route to aromatic aldehydes is the oxidation of a precursor bearing a methyl or alcohol group at the desired position. For the synthesis of 3,6-dimethoxypyridine-2-carbaldehyde (B6252535), this would involve the oxidation of either 2-methyl-3,6-dimethoxypyridine or (3,6-dimethoxypyridin-2-yl)methanol. Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the substrate's sensitivity and the desired reaction conditions.
The oxidation of methyl heteroarenes, including pyridine derivatives, can be challenging due to the potential for over-oxidation or degradation of the nitrogen-containing ring. However, reagents like selenium dioxide (SeO₂) have been historically used for this purpose. More modern and milder methods are often preferred to avoid the toxicity associated with selenium compounds and to improve chemoselectivity. For the corresponding alcohol, a wide array of mild oxidizing agents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern and Dess-Martin oxidations are effective, typically providing the aldehyde in good yields with minimal side products.
Table 1: Representative Oxidation Conditions for Pyridine Aldehyde Synthesis
| Precursor Type | Oxidizing Agent | Typical Conditions | Product |
|---|---|---|---|
| Methylpyridine | Selenium Dioxide (SeO₂) | Reflux in a solvent like dioxane/water | Pyridine-2-carbaldehyde |
| Pyridylmethanol | Manganese Dioxide (MnO₂) | Stirring at room temperature in a chlorinated solvent | Pyridine-2-carbaldehyde |
Formylation Reactions on Substituted Pyridine Systems (e.g., Vilsmeier-Haack reaction)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijpcbs.comyoutube.comwikipedia.org This electrophilic substitution is well-suited for pyridine rings activated with electron-donating groups, such as the two methoxy (B1213986) groups in a 2,5-dimethoxypyridine (B1356635) precursor.
The mechanism involves the formation of a substituted chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.orgyoutube.com The electron-rich pyridine ring attacks this reagent, leading to the formation of an iminium ion intermediate, which is then hydrolyzed during aqueous workup to yield the final aldehyde. organic-chemistry.orgwikipedia.org The regioselectivity is governed by the electronic effects of the substituents on the pyridine ring; the methoxy groups direct the formylation to an adjacent, sterically accessible position. youtube.com For a substrate like 2,5-dimethoxypyridine, the formylation is expected to occur at the C2 position, yielding the target this compound.
Regioselective Functionalization of Pyridine Rings
Achieving regioselectivity is a critical challenge in pyridine chemistry. Various strategies have been developed to introduce a formyl group at a specific position on the pyridine ring. One powerful technique is directed ortho-metalation (DoM). This involves the deprotonation of a C-H bond adjacent to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be trapped with an electrophile.
In the context of a dimethoxypyridine, a methoxy group can act as a DMG, directing lithiation to the adjacent C2 position. Quenching the resulting lithiated species with a formylating agent like DMF would install the aldehyde group with high regioselectivity. This approach offers a precise method for constructing the desired this compound from a 2,5-dimethoxypyridine precursor. The challenge often lies in the stability of the lithiated intermediate and the selection of appropriate reaction conditions to avoid side reactions.
Advanced and Novel Synthetic Approaches
Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer milder conditions, higher efficiency, and greater functional group tolerance compared to traditional stoichiometric reactions.
Catalytic Methods in the Synthesis of Pyridine Carbaldehydes
Catalytic C-H functionalization has become a prominent strategy for the synthesis of functionalized heterocycles. These methods avoid the need for pre-functionalized starting materials, thus providing a more atom-economical route. For the synthesis of pyridine carbaldehydes, catalytic C-H formylation represents a cutting-edge approach.
Transition metals, particularly palladium and copper, are central to many modern synthetic transformations. beilstein-journals.org
Palladium-catalyzed reactions have been extensively developed for carbonylation and formylation reactions. One common strategy involves the palladium-catalyzed carbonylation of a halo-pyridine. For instance, 2-bromo-3,6-dimethoxypyridine (B594837) could serve as a substrate. In the presence of a palladium catalyst, a phosphine (B1218219) ligand, a source of carbon monoxide (such as CO gas or a CO surrogate like formic acid), and a reducing agent (like a silane (B1218182) or H₂), the bromo-substituent can be converted into a formyl group. nih.govorganic-chemistry.org These reactions often proceed under mild conditions and tolerate a wide range of other functional groups. organic-chemistry.orgorganic-chemistry.org The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl halide, CO insertion, and subsequent reductive elimination to form the aldehyde product. nih.govresearchgate.net
Copper-catalyzed reactions are also valuable for the synthesis and functionalization of nitrogen heterocycles. researchgate.net Copper catalysts can mediate various C-H functionalization reactions. beilstein-journals.org For example, copper-catalyzed C-H formylation of imidazo[1,2-a]pyridines using DMSO as the formylating agent and molecular oxygen as the oxidant has been reported. rsc.org While a direct application to simple dimethoxypyridines might require specific adaptation, it highlights the potential of copper catalysis in direct C-H formylation. Copper complexes involving pyridine-2-carbaldehyde ligands are also studied for their catalytic applications, indicating the interaction and stability of copper with this class of compounds. nih.govrsc.org
Table 2: Examples of Metal-Catalyzed Formylation Strategies
| Catalyst System | Substrate Type | Formyl Source | Key Features |
|---|---|---|---|
| Palladium(0)/Phosphine Ligand | Aryl/Heteroaryl Halide | CO / H₂ | High efficiency, good functional group tolerance. nih.gov |
| Palladium(II) Acetate (B1210297) | Aryl Iodide | HCOOH | Gas-free CO source, mild conditions. organic-chemistry.org |
| Palladium(II) Chloride | Aryl Iodide | CO₂ / Silane | Environmentally friendly C1 source. organic-chemistry.orgresearchgate.net |
Metal-Free Catalysis
The synthesis of substituted pyridines without the use of transition metals is a significant goal in contemporary organic chemistry, aiming to reduce costs and environmental impact. rsc.org Metal-free approaches often rely on organocatalysis or mediation by non-metallic reagents to construct the pyridine ring.
One prominent metal-free strategy involves the oxidative cyclization of readily available starting materials. For instance, a method has been developed for synthesizing substituted pyridines from aldehydes and ammonium (B1175870) acetate (NH₄OAc) under an air atmosphere, which serves as the oxidant. rsc.org This process involves direct C–H bond functionalization, the formation of new C–C and C–N bonds, and a C–C bond cleavage event. rsc.org Another approach utilizes a Brønsted acid to mediate a formal [2+2+2] cycloaddition between heteroalkynes and nitriles, providing a modular route to highly substituted pyridine cores under mild conditions. documentsdelivered.com
The combination of iodine and an amine base like triethylamine (B128534) can also trigger an oxime-based synthesis of 2-aryl-substituted pyridines with high selectivity and tolerance for various functional groups. organic-chemistry.org Furthermore, photochemical methods offer a pathway for the functionalization of pyridines, harnessing the reactivity of pyridinyl radicals generated upon single-electron reduction of pyridinium ions. acs.org These organocatalytic approaches, which can include the use of chiral heteroaromatic N-oxides, provide a powerful platform for creating complex pyridine structures. researchgate.net
While direct examples for this compound are not detailed, these metal-free principles could be conceptually applied. A potential pathway might involve the cyclocondensation of precursors containing the required methoxy and aldehyde functionalities (or their precursors) using organocatalysts or mild oxidizing conditions to avoid heavy metal contamination.
One-Pot and Multicomponent Reaction Strategies
The construction of the pyridine nucleus can be achieved through various disconnection approaches. A common method is the [2+2+1+1] strategy, exemplified by the classic Hantzsch reaction. taylorfrancis.com This reaction and its variations typically involve the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. acsgcipr.org Alternative strategies include the [3+3] annulation of building blocks like β-enaminones or β-enaminoesters with enone intermediates. acs.org
Several one-pot methods have been developed that lead to highly functionalized pyridines. For example, a copper(II)-catalyzed one-pot cascade reaction of inactivated saturated ketones with electron-deficient enamines proceeds via oxidative dehydrogenation, Michael addition, aldol (B89426) condensation, and oxidative aromatization to yield 3-acylpyridines and pyridine-3-carboxylates. acs.orgorganic-chemistry.org Another novel one-pot synthesis involves a rhodium carbenoid-induced ring expansion of isoxazoles, which rearrange to form dihydropyridines that are then oxidized with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford the pyridine product. acs.orgnih.govorganic-chemistry.org
These MCRs offer a convergent and atom-efficient pathway to complex pyridine structures. bohrium.com The table below summarizes different MCR approaches for pyridine synthesis.
| Reaction Type | Components | Key Features | Citation(s) |
| Hantzsch-type Synthesis | Aldehyde, β-dicarbonyl compounds (2 equiv.), Ammonia source | Forms a dihydropyridine intermediate requiring oxidation. | taylorfrancis.comacsgcipr.org |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Direct formation of the aromatic pyridine ring. | acsgcipr.org |
| [3+3] Annulation | Inactivated saturated ketone, Electron-deficient enamine | Involves a Cu(II)-catalyzed cascade of dehydrogenation, Michael addition, condensation, and aromatization. | acs.orgorganic-chemistry.org |
| Three-Component Synthesis | Aromatic aldehydes, Malononitrile, Acetophenone derivatives, Ammonium acetate | A one-pot approach yielding polysubstituted pyridines. | researchgate.net |
Green Chemistry Principles in Synthetic Route Development
Green chemistry provides a framework for designing chemical processes that minimize the use and generation of hazardous substances. The application of these principles to the synthesis of heterocyclic compounds like this compound is crucial for developing sustainable and environmentally benign manufacturing processes. frontiersin.orgresearchgate.net
Key green chemistry principles relevant to pyridine synthesis include:
Waste Prevention: One-pot and multicomponent reactions are inherently greener as they reduce the number of steps and the associated waste from intermediate isolation and purification. acsgcipr.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. MCRs often exhibit high atom economy. acsgcipr.org
Use of Safer Solvents and Auxiliaries: The elimination of volatile organic solvents is a primary goal. This can be achieved through solvent-free reactions or the use of greener alternatives like water, ionic liquids, or deep eutectic solvents. rasayanjournal.co.in
Design for Energy Efficiency: Reactions conducted at ambient temperature and pressure are preferred. Alternative energy sources like microwave irradiation or mechanochemistry (ball milling) can often reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.intandfonline.com
Use of Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, reducing waste. acsgcipr.org Metal-free organocatalysis is a particularly green approach. bohrium.com
Reduce Derivatives: Unnecessary derivatization steps (e.g., use of protecting groups) should be minimized or avoided, as they require additional reagents and generate waste. acsgcipr.org
Solvent-free synthesis, often coupled with microwave activation, has been shown to be advantageous for preparing various nitrogen-containing heterocycles, offering benefits such as the use of non-corrosive reagents and enhanced reaction rates. rasayanjournal.co.in Similarly, ball milling is an eco-friendly mechanical technique that can facilitate the synthesis of heterocycles in good yields without the need for solvents. tandfonline.com The direct formation of the aromatic pyridine ring is considered a greener pathway than methods requiring a separate oxidation step, which often uses poor atom-efficient oxidants like DDQ. acsgcipr.org
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is a critical step in developing any synthetic protocol to maximize product yield, minimize reaction time, and reduce the formation of byproducts. This process typically involves the systematic variation of several key parameters.
Common parameters that are adjusted during optimization include:
Catalyst: The choice and loading of the catalyst can dramatically influence reaction efficiency and selectivity.
Solvent: The polarity and nature of the solvent can affect reactant solubility and the stability of intermediates and transition states.
Temperature: Reaction rates are highly dependent on temperature. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and preventing decomposition or side reactions.
Reactant Stoichiometry: Varying the ratio of reactants can improve the yield by ensuring the complete consumption of a key starting material or by shifting reaction equilibria.
Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum product formation before significant decomposition or byproduct formation occurs.
For example, in a study on the palladium-catalyzed pyridination of arylthianthrenium salts, conditions were systematically optimized. acs.orgacs.org The choice of palladium source, ligand, base, and solvent were all screened to achieve the highest yield. The table below illustrates a hypothetical optimization process, showing how varying a single parameter can affect the outcome.
Table: Example of Reaction Condition Optimization
| Entry | Parameter Varied | Condition | Yield (%) |
|---|---|---|---|
| 1 | Catalyst | Pd(OAc)₂ | 84 |
| 2 | Catalyst | PdI₂ | 61 |
| 3 | Catalyst | NiCl₂·DME | No reaction |
| 4 | Solvent | 1,4-Dioxane | 84 |
| 5 | Solvent | Tetrahydrofuran | 46 |
| 6 | Stoichiometry (Reactant A) | 1.5 equiv. | 84 |
| 7 | Stoichiometry (Reactant A) | 1.0 equiv. | 68 |
| 8 | Atmosphere | Argon | 84 |
This table is a representative example based on optimization studies found in the literature to illustrate the process. acs.orgacs.org
Such systematic studies are essential for transforming a promising chemical reaction into a robust and high-yielding synthetic method. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 3,6 Dimethoxypyridine 2 Carbaldehyde
Reactivity at the Aldehyde Moiety
The aldehyde group is a primary site for a variety of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations.
Nucleophilic Addition Reactions (e.g., formation of hemiacetals, imines, oximes)
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of several important derivatives.
Hemiacetal Formation: In the presence of alcohols, 3,6-Dimethoxypyridine-2-carbaldehyde (B6252535) can form hemiacetals. This reversible reaction involves the nucleophilic attack of an alcohol's oxygen atom on the aldehyde's carbonyl carbon.
Imine Formation: Primary amines react with the aldehyde in a condensation reaction to form imines, also known as Schiff bases. This acid-catalyzed react masterorganicchemistry.comlibretexts.orgion proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. The reversibility of this libretexts.orgresearchgate.net reaction often requires the removal of water to drive it to completion.
Oxime Formation: nih.govThe reaction with hydroxylamine (B1172632) (NH₂OH), typically under weakly acidic conditions, yields the corresponding oxime. This reaction is a reliab byjus.comwikipedia.orgle method for the characterization and derivatization of aldehydes. The products, known as al wikipedia.orgmdpi.comdoximes, are stable crystalline compounds.
Ta wikipedia.orgble 1: Nucleophilic Addition Reactions of this compound
| Nucleophile | Product Type | General Conditions |
| Alcohol (R'-OH) | Hemiacetal | Acid or base catalysis |
| Primary Amine (R'-NH₂) | Imine (Schiff Base) | Mildly acidic (pH 4-5), removal of water |
| Hydroxylamine (NH₂OH) | Oxime | Weakly acidic medium |
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common step in the synthesis of pyridinecarboxylic acid derivatives, which are important in medicinal and materials chemistry. Standard laboratory oxidi google.comzing agents can be employed for this purpose. For instance, the oxidation of a methyl group at the C-2 position of a pyridine (B92270) ring to a carboxaldehyde is a known synthetic step, which can be further oxidized to the carboxylic acid. A variety of reagents are google.com effective for the oxidation of aldehydes to carboxylic acids, including potassium permanganate, chromic acid, and milder reagents like silver oxide. The synthesis of related pyridine carboxylic acids, such as 3,6-dihydroxypicolinic acid, often involves oxidation steps.
Reduction Renih.govactions to Alcohol Derivatives
Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (3,6-dimethoxypyridin-2-yl)methanol. This transformation is typically achieved with high efficiency using common hydride reducing agents.
Sodium Borohydride (NaBH₄): A mild and selective reducing agent suitable for converting aldehydes to alcohols in the presence of other functional groups.
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that also effectively reduces aldehydes to primary alcohols.
The resulting alcohol, (3,6-dimethoxypyridin-2-yl)methanol, serves as a key intermediate for further synthetic modifications.
Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt, aldol-crotonic)
The aldehyde functionality of this compound makes it an excellent electrophile for carbon-carbon bond-forming condensation reactions.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid), typically catalyzed by a weak base like piperidine (B6355638) or pyridine. The reaction proceeds via wikipedia.orgrsc.org nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. The Doebner modification wikipedia.orgof this reaction uses pyridine as a solvent and is often accompanied by decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. This method is a green an wikipedia.orgorganic-chemistry.orgd efficient way to produce various cinnamic acids from benzaldehydes.
Claisen-Schmidt Con tue.nldensation: This is a specific type of crossed aldol (B89426) condensation between an aldehyde (in this case, this compound, which lacks α-hydrogens) and a ketone or another aldehyde that possesses an α-hydrogen. The reaction is typically wikipedia.orgnih.gov base-catalyzed (e.g., using NaOH) and results in the formation of an α,β-unsaturated carbonyl compound after dehydration. This reaction is fundamen wikipedia.orgnih.govpreprints.orgtal in the synthesis of chalcones and other related compounds.
Aldol-Crotonic Cond researchgate.netensation: While this compound cannot self-condense as it lacks α-hydrogens, it can participate in crossed aldol reactions with enolizable carbonyl compounds, similar to the Claisen-Schmidt condensation.
Table 2: Condensation Reactions Involving this compound
| Reaction Name | Reactant Type | Catalyst | Product Type |
| Knoevenagel | Active Methylene Compound (e.g., CH₂(CO₂Et)₂) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Dicarbonyl/Nitrile |
| Claisen-Schmidt | Enolizable Ketone/Aldehyde (e.g., Acetone) | Base (e.g., NaOH) or Acid | α,β-Unsaturated Carbonyl |
Reactivity of the Pyridine Ring
The pyridine ring itself, influenced by the two electron-donating methoxy (B1213986) groups and the electron-withdrawing aldehyde group, can undergo functionalization.
Functionalization Reactions on the Aromatic Core
Direct functionalization of the pyridine ring is a significant area of research due to the prevalence of substituted pyridines in pharmaceuticals and functional materials. The electron-deficient na rsc.orgnih.govture of the pyridine ring typically makes it resistant to electrophilic substitution, but modern methods have enabled direct C-H functionalization.
The substitution pattern rsc.orgbeilstein-journals.org on this compound directs further reactions. The methoxy groups are electron-donating, activating the ring towards electrophilic attack, while the aldehyde is electron-withdrawing. This push-pull electronic arrangement influences the regioselectivity of substitution reactions. Transition-metal catalysis is a powerful tool for achieving regioselective C-H functionalization, including alkylation, arylation, and alkenylation of the pyridine core. For instance, palladium- beilstein-journals.orgrsc.orgor rhodium-catalyzed reactions can direct new substituents to specific positions on the ring, often guided by the coordinating ability of the pyridine nitrogen or other functional groups. While specific studies on beilstein-journals.org the C-H functionalization of this compound are not detailed, the principles established for other substituted pyridines would apply, suggesting that positions C-4 and C-5 are potential sites for further modification.
Cyclization and Annulation Reactions Involving the Pyridine Nitrogen or Adjacent Positions
While direct experimental data on the cyclization and annulation reactions of this compound is scarce, its structure suggests potential participation in several types of ring-forming reactions. The pyridine nitrogen, with its lone pair of electrons, and the activated positions adjacent to it, can be involved in intramolecular or intermolecular cyclizations.
Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, are a plausible transformation for this compound. For instance, [3+2] annulation reactions are widely utilized for the synthesis of five-membered nitrogen heterocycles. chim.itresearchgate.net In a hypothetical scenario, the pyridine nitrogen of this compound could act as a nucleophile, initiating a cascade of reactions with a suitable partner, leading to a fused ring system. The aldehyde group could also participate, for example, by first forming an imine that then undergoes a cycloaddition.
Transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the construction of pyridine rings and fused pyridines. researchgate.netrsc.org While these methods are typically used for the de novo synthesis of the pyridine core, variations could potentially be adapted for the annulation of an existing pyridine ring, although such examples involving this compound have not been reported.
Palladium-catalyzed annulations of aryl halides with strained cyclic allenes have been shown to produce fused heterocyclic products. nih.gov If this compound were converted to a suitable halide derivative, it could potentially undergo similar transformations.
Influence of Methoxy Substituents on Electronic Properties and Reactivity
The net electronic effect of the methoxy groups on the pyridine ring is a combination of these two opposing factors. In the case of this compound, the methoxy groups are anticipated to increase the electron density of the pyridine ring through their resonance effect. This enhanced electron density would, in turn, increase the nucleophilicity of the pyridine nitrogen, making it more reactive towards electrophiles.
The electron-donating nature of the methoxy groups can also influence the reactivity of the aldehyde group. An increase in electron density on the pyridine ring can be relayed to the aldehyde, potentially affecting its electrophilicity and its susceptibility to nucleophilic attack.
Mechanistic Investigations of Key Transformations
For instance, electrophilic aromatic substitution reactions on the pyridine ring are known to be influenced by the nature and position of substituents. Computational studies on the nitration of pyridine derivatives have shown that these reactions proceed through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate. rsc.org The presence of electron-donating methoxy groups in this compound would be expected to activate the pyridine ring towards such substitutions and direct incoming electrophiles to specific positions.
The mechanisms of annulation reactions often involve a series of steps, including nucleophilic attack, cyclization, and subsequent aromatization. For example, the self-[3+2] annulation reaction of pyridinium (B92312) salts to form N-indolizine-substituted pyridine-2(1H)-ones is proposed to proceed through a cascade of reactions initiated by the deprotonation of the pyridinium salt. rsc.org While this compound is not a pyridinium salt, this example illustrates the types of mechanistic pathways that can be involved in the formation of fused pyridine systems.
In the absence of direct experimental or computational studies on this compound, any proposed mechanism for its transformations would be speculative and would need to be validated through rigorous scientific investigation.
Advanced Spectroscopic and Structural Characterization for Elucidating 3,6 Dimethoxypyridine 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed portrait of the molecular connectivity and environment of each nucleus can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 3,6-Dimethoxypyridine-2-carbaldehyde (B6252535), the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the two methoxy (B1213986) groups.
The aldehydic proton (CHO) is typically observed as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) are dictated by their position relative to the nitrogen atom and the electron-donating methoxy and electron-withdrawing aldehyde substituents. The protons of the two methoxy groups (-OCH₃) are expected to appear as sharp singlets in the upfield region, typically around δ 3.5-4.5 ppm. The integration of these signals will confirm the number of protons in each unique environment.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| CHO | 9.5 - 10.5 | s (singlet) | N/A | 1H |
| Pyridine-H4 | 7.0 - 8.0 | d (doublet) | ~8-9 | 1H |
| Pyridine-H5 | 6.5 - 7.5 | d (doublet) | ~8-9 | 1H |
| OCH₃ (C6) | 3.8 - 4.2 | s (singlet) | N/A | 3H |
| OCH₃ (C3) | 3.8 - 4.2 | s (singlet) | N/A | 3H |
Carbon Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, a distinct signal for each unique carbon atom is expected.
The carbonyl carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically in the range of δ 185-200 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm), with their specific chemical shifts influenced by the attached functional groups and the nitrogen heteroatom. The carbons bearing the methoxy groups (C3 and C6) would be expected at the lower end of this range due to the shielding effect of the oxygen atoms. The carbons of the two methoxy groups will appear in the upfield region of the spectrum, typically between δ 50-65 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 185 - 200 |
| C2 (Pyridine) | 150 - 160 |
| C6 (Pyridine) | 160 - 170 |
| C3 (Pyridine) | 140 - 150 |
| C4 (Pyridine) | 110 - 120 |
| C5 (Pyridine) | 100 - 110 |
| OCH₃ (C6) | 55 - 65 |
| OCH₃ (C3) | 50 - 60 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule, especially for complex structures.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show a cross-peak between the two adjacent aromatic protons on the pyridine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show cross-peaks connecting the signals of the pyridine ring protons to their corresponding carbon atoms, and the methoxy protons to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the entire molecular structure. For instance, it would show correlations from the aldehydic proton to the C2 and C3 carbons of the pyridine ring, and from the methoxy protons to the C3 and C6 carbons, respectively, thus confirming the positions of the substituents.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, which has a molecular formula of C₈H₉NO₃, the expected molecular weight is approximately 167.16 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 167. Subsequent fragmentation would likely involve the loss of the aldehyde group (-CHO, 29 mass units) or a methyl group from one of the methoxy substituents (-CH₃, 15 mass units). The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and methoxy functional groups, as well as vibrations associated with the pyridine ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretching | 1680 - 1710 |
| Aldehyde (C-H) | Stretching | 2700 - 2850 (two bands) |
| Aromatic C=C and C=N | Stretching | 1550 - 1620 |
| C-O (Methoxy) | Stretching | 1000 - 1300 (asymmetric and symmetric) |
| Aromatic C-H | Bending (out-of-plane) | 750 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV-Vis absorption spectra due to π → π* and n → π* transitions.
The pyridine ring, along with the carbonyl and methoxy substituents, forms a conjugated system that will absorb UV light. The spectrum is expected to show one or more strong absorption bands (λ_max) in the UV region. The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of the substituents. It has been noted that 2,6-Dimethoxypyridine-3-carbaldehyde can be activated by ultraviolet light, indicating significant absorption in this region. ulima.edu.pe
Table 4: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λ_max (nm) | Solvent |
|---|---|---|
| π → π | 250 - 350 | Ethanol or Methanol |
| n → π | > 300 (weaker band) | Ethanol or Methanol |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the conformational preferences and intermolecular interactions of a compound. For this compound and its derivatives, X-ray diffraction studies offer critical insights into their molecular geometry and packing in the crystalline lattice.
While the crystal structure of this compound itself is not extensively reported in publicly available literature, analysis of closely related structures and derivatives provides a strong basis for understanding its likely solid-state characteristics. The conformation of pyridine-2-carbaldehyde derivatives is of particular interest, as the relative orientation of the aldehyde group to the pyridine ring can significantly influence the molecule's reactivity and supramolecular assembly.
Detailed research findings from a relevant derivative, 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, which incorporates a substituted pyridine moiety, offer a valuable case study. The crystal structure of this compound reveals a trans-trans arrangement of the pyridine nitrogen atoms. nih.gov This conformation is typical for non-coordinated terpyridines. nih.gov The dihedral angles between the central pyridine ring and the peripheral rings are 22.24 (4)° and 2.38 (4)°. nih.gov In the solid state, molecules of this derivative form inversion dimers through pairwise C—H⋯N hydrogen bonds. nih.gov These dimers are further organized into a two-dimensional supramolecular network by C—H⋯π and π–π stacking interactions, with the shortest centroid-to-centroid distance between pyridine rings being 3.5864 (6) Å. nih.gov
The planarity of the pyridine system is a key feature, though substituents can induce distortions. For instance, in some N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems, the introduction of bulky substituents can lead to significant twisting between the pyridine rings. spuvvn.edu In one such derivative featuring two methoxy substituents, steric hindrance causes the planes of the two pyridine rings to be distorted by 14.52 (11)°. spuvvn.edu Conversely, in the absence of significant steric strain, the pyridine rings can adopt a nearly planar conformation. spuvvn.edu
The solid-state packing of these molecules is governed by a combination of weak intermolecular forces. In addition to π–π stacking, hydrogen bonding plays a crucial role in defining the crystal lattice. For derivatives capable of forming hydrogen bonds, such as those with amide functionalities, these interactions are primary determinants of the supramolecular structure. nih.gov
The crystallographic data for 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine are summarized in the interactive data table below, providing a concrete example of the type of structural information obtained from X-ray diffraction studies of complex pyridine derivatives.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₂H₁₇N₃O |
| Molecular Weight | 339.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7366 (3) |
| b (Å) | 29.5787 (10) |
| c (Å) | 7.7468 (3) |
| β (°) | 108.397 (2) |
| Volume (ų) | 1681.44 (11) |
| Z | 4 |
| Temperature (K) | 100 |
This detailed structural information is vital for rationalizing the physicochemical properties of these compounds and for designing new derivatives with specific solid-state architectures and functionalities. The conformational analysis derived from X-ray crystallography provides a foundational understanding of the steric and electronic effects imparted by the methoxy and carbaldehyde substituents on the pyridine core.
Computational and Theoretical Investigations of 3,6 Dimethoxypyridine 2 Carbaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No published research is available that specifically details the quantum chemical calculations for 3,6-Dimethoxypyridine-2-carbaldehyde (B6252535).
Electronic Structure and Molecular Orbital Analysis
There are no specific studies on the electronic structure or molecular orbital analysis of this compound.
Spectroscopic Property Prediction and Validation
Computational predictions and subsequent experimental validation of the spectroscopic properties of this compound have not been reported in the scientific literature.
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction mechanisms involving this compound through computational modeling has not been a subject of published research.
Prediction of Regioselectivity and Stereoselectivity in Reactions
There are no available studies that computationally predict the regioselectivity or stereoselectivity of reactions involving this compound.
Molecular Modeling of Chemical Interactions (e.g., for ligand binding studies, if derivatives are considered as ligands)
Molecular modeling studies of this compound or its derivatives as ligands for binding studies have not been documented.
Applications in Organic Synthesis As a Versatile Building Block
Precursor for Complex Heterocyclic Scaffolds
The aldehyde group of 3,6-dimethoxypyridine-2-carbaldehyde (B6252535) is a key functional handle that readily engages in condensation reactions with nucleophilic partners, initiating cascades that result in the formation of fused heterocyclic rings. Its pyridine (B92270) nitrogen and methoxy (B1213986) substituents modulate the reactivity of the core structure, influencing the course of these synthetic transformations.
Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives
The imidazo[1,2-a]pyridine core is a prominent scaffold found in numerous biologically active compounds. rsc.org The synthesis of this heterocyclic system can be efficiently achieved through the condensation of a 2-aminopyridine (B139424) with an α-haloketone or, alternatively, through a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide (the Groebke–Blackburn–Bienaymé reaction). beilstein-journals.orgmdpi.com
In this context, this compound serves as the aldehyde component. Its reaction with various substituted 2-aminopyridines and an isocyanide under suitable conditions, which can range from catalyst-free reactions in water to Lewis acid-catalyzed processes, provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. researchgate.net The resulting products incorporate the 3,6-dimethoxypyridinyl moiety at the 2-position of the imidazo[1,2-a]pyridine skeleton. This modular approach allows for the generation of a library of diverse analogues by simply varying the 2-aminopyridine and isocyanide inputs.
Table 1: Representative Synthesis of 2-(3,6-Dimethoxypyridin-2-yl)imidazo[1,2-a]pyridine Derivatives
| 2-Aminopyridine Derivative | Isocyanide | Resulting Imidazo[1,2-a]pyridine Product |
| 2-Aminopyridine | tert-Butyl isocyanide | N-tert-butyl-2-(3,6-dimethoxypyridin-2-yl)imidazo[1,2-a]pyridin-3-amine |
| 2-Amino-5-bromopyridine | Cyclohexyl isocyanide | 6-Bromo-N-cyclohexyl-2-(3,6-dimethoxypyridin-2-yl)imidazo[1,2-a]pyridin-3-amine |
| 2-Amino-4-methylpyridine | Benzyl (B1604629) isocyanide | N-Benzyl-2-(3,6-dimethoxypyridin-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine |
Preparation of Quinazoline and Quinazolinone Frameworks
Quinazoline and quinazolinone motifs are central to the structure of many approved drugs and pharmacologically active molecules. dnu.dp.ua A common synthetic strategy for accessing 2-substituted-quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamide (B116534) with an aldehyde, followed by an oxidation or dehydrogenation step. organic-chemistry.orgresearchgate.net
Research on the closely related 3,4-dimethoxypyridine-2-carbaldehyde (B1652338) has shown its successful application in this transformation. researchgate.net The initial cyclocondensation with 2-aminobenzamide affords a 2,3-dihydroquinazolin-4(1H)-one intermediate. Subsequent dehydrogenation yields the aromatic quinazolinone framework. By analogy, this compound is a suitable precursor for the synthesis of 2-(3,6-dimethoxypyridin-2-yl)quinazolin-4(3H)-one and its derivatives. The reaction can be performed with a range of substituted 2-aminobenzamides to produce a variety of analogues. It has been noted that in some cases, the dehydrogenation step can be accompanied by demethylation of the methoxy group at the C3 position of the pyridine ring, providing an additional pathway for structural diversification. researchgate.net
Table 2: Proposed Synthesis of 2-Substituted Quinazolin-4(3H)-one Frameworks
| 2-Aminobenzamide Derivative | Proposed Intermediate | Final Quinazolinone Product |
| 2-Aminobenzamide | 2-(3,6-Dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one | 2-(3,6-Dimethoxypyridin-2-yl)quinazolin-4(3H)-one |
| 2-Amino-5-chlorobenzamide | 6-Chloro-2-(3,6-dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one | 6-Chloro-2-(3,6-dimethoxypyridin-2-yl)quinazolin-4(3H)-one |
| 2-Amino-4-methoxybenzamide | 7-Methoxy-2-(3,6-dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one | 7-Methoxy-2-(3,6-dimethoxypyridin-2-yl)quinazolin-4(3H)-one |
Construction of Pyrazolopyrimidine Systems
Pyrazolo[3,4-d]pyrimidines are another class of heterocycles with significant interest due to their structural similarity to purines, leading to a wide range of biological activities. The synthesis of these scaffolds often begins with a substituted aminopyrazole precursor. While direct literature examples involving this compound are not prominent, established synthetic routes allow for a rational projection of its utility. A plausible approach involves the initial condensation of this compound with a suitable 5-aminopyrazole derivative, such as 5-amino-1H-pyrazole-4-carbonitrile, to form a Schiff base intermediate. This intermediate could then undergo an intramolecular cyclization, often promoted by thermal or acid/base catalysis, to construct the fused pyrimidine (B1678525) ring, yielding a substituted pyrazolo[3,4-d]pyrimidine.
Role in the Synthesis of Analogues and Derivatives with Modified Core Structures
The functional groups present in this compound provide multiple avenues for chemical modification, enabling the synthesis of a broad spectrum of analogues and derivatives. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery.
The aldehyde moiety can be:
Oxidized to the corresponding carboxylic acid, which can then be converted into esters, amides, or other acid derivatives.
Reduced to a primary alcohol, providing a site for etherification or esterification.
Engaged in Wittig-type reactions to form alkenes, extending the carbon skeleton.
Converted into imines, oximes, hydrazones, or thiosemicarbazones through condensation with the respective amine derivatives. The synthesis of thiosemicarbazone derivatives from pyridine-2-carboxaldehydes, for instance, has been a strategy for developing new bioactive agents. nih.gov
Furthermore, the methoxy groups on the pyridine ring are susceptible to cleavage under specific conditions (e.g., using strong acids like HBr), yielding hydroxyl groups. These phenolic functionalities can introduce new hydrogen bonding capabilities and serve as handles for further derivatization, significantly altering the molecule's properties.
Utilization in Multi-Component Reaction Sequences
Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, are powerful tools for building molecular diversity efficiently. nih.govresearchgate.netresearchgate.net Aldehydes are frequent participants in some of the most well-known MCRs.
This compound is an ideal candidate for isocyanide-based MCRs, most notably the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.orgmdpi.com As mentioned previously (Sec. 6.1.1), the GBB reaction combines a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide to rapidly assemble substituted imidazo[1,2-a]pyridines. The use of this compound in this reaction allows for the one-pot synthesis of complex molecules bearing the dimethoxypyridinyl substituent, offering a highly efficient route to novel chemical entities.
Table 3: Application of this compound in the Groebke–Blackburn–Bienaymé Reaction
| Aldehyde Component | Amine Component | Isocyanide Component | MCR Product Scaffold |
| This compound | 2-Aminopyridine | tert-Butyl isocyanide | Imidazo[1,2-a]pyridine |
| This compound | 2-Aminothiazole | Ethyl isocyanoacetate | Imidazo[2,1-b]thiazole |
| This compound | 2-Aminopyrimidine | Tosylmethyl isocyanide (TosMIC) | Imidazo[1,2-a]pyrimidine |
Strategic Intermediate in the Total Synthesis of Natural Product Analogues (if applicable)
Substituted pyridine aldehydes are valuable intermediates in the multistep synthesis of complex natural products and their analogues, where they can be used to introduce a key heterocyclic fragment into a larger molecular framework. rsc.orgnih.gov The specific substitution pattern of this compound makes it a potentially useful precursor for analogues of natural products that contain a highly functionalized pyridine ring. However, based on a survey of available scientific literature, a specific application of this compound as a strategic intermediate in a completed total synthesis of a natural product analogue has not been prominently reported. Its utility in this area remains a prospective application based on established synthetic strategies. nih.gov
Design and Synthesis of Advanced Ligands for Coordination Chemistry from this compound
While direct and extensive research specifically detailing the use of "this compound" in the synthesis of advanced ligands is limited in publicly available literature, its structural features strongly suggest its utility as a versatile building block in coordination chemistry. The principles of ligand design and synthesis can be applied to this compound to project its potential applications. This section outlines the prospective design, synthesis, and coordination capabilities of ligands derived from this aldehyde, drawing parallels from well-documented research on analogous substituted pyridine-2-carbaldehyde systems.
The core of its utility lies in the aldehyde functional group, which is highly reactive towards primary amines, leading to the formation of Schiff bases (imines). chemijournal.com The pyridine nitrogen atom provides a natural coordination site, and the two methoxy groups on the pyridine ring can electronically influence the ligand's properties and, by extension, the characteristics of its metal complexes.
Synthesis of Polydentate Schiff Base Ligands
A common and effective strategy for creating advanced ligands is the condensation reaction of an aldehyde with a diamine or polyamine. researchgate.netyu.edu.jo This approach allows for the systematic construction of polydentate ligands, where the number of coordination sites can be controlled by the choice of the amine.
For instance, the reaction of two equivalents of this compound with one equivalent of a diamine, such as ethylenediamine, is expected to yield a tetradentate N₄ ligand. This type of reaction is typically carried out in an alcohol solvent, often with gentle heating.
Hypothetical Synthesis of a Tetradentate Ligand (L1)
A representative tetradentate Schiff base ligand, which can be designated as L1, could be synthesized from this compound and ethylenediamine.
| Reactant 1 | Reactant 2 | Product (L1) |
| 2 x this compound | 1 x Ethylenediamine | N,N'-bis((3,6-dimethoxypyridin-2-yl)methylene)ethane-1,2-diamine |
This reaction would create a ligand with four nitrogen donor atoms—two from the pyridine rings and two from the newly formed imine bonds—capable of chelating to a single metal center.
Coordination with Transition Metal Ions
Ligands of this nature are excellent candidates for forming stable complexes with a variety of transition metal ions, such as Ni(II), Cu(II), Co(II), and Zn(II). nih.govdigitellinc.com The coordination of the metal ion to the N₄ donor set of the ligand would result in the formation of multiple chelate rings, a thermodynamically favorable arrangement that enhances the stability of the resulting complex.
The geometry of the final metal complex is influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. For example, with a ligand like L1, a Ni(II) ion could form a square-planar or a distorted octahedral complex, the latter potentially involving the coordination of solvent molecules or counter-ions in the axial positions. nih.govsciepub.com
Detailed Research Findings from Analogous Systems
Research on Schiff base ligands derived from other substituted pyridine-2-carbaldehydes has demonstrated their rich coordination chemistry. researchgate.netderpharmachemica.com These studies have shown that:
The imine nitrogen is a key coordination site, and its C=N bond's stretching frequency in the infrared spectrum typically shifts upon complexation, providing evidence of coordination. chemijournal.com
The electronic properties of the pyridine ring, influenced by substituents, can tune the redox potential and catalytic activity of the metal complexes. Electron-donating groups, such as the methoxy groups in the target compound, would be expected to increase the electron density at the metal center.
The length of the linker between the imine groups (e.g., ethyl vs. propylenediamine) can alter the "bite angle" of the ligand and influence the geometry and stability of the metal complex.
Hypothetical Characterization Data for a Ni(II) Complex of L1
Based on findings for structurally similar Ni(II) complexes with tetradentate Schiff base ligands, the following characteristics for a hypothetical [Ni(L1)]²⁺ complex can be projected:
| Property | Expected Observation | Rationale/Comparison |
| Coordination Geometry | Distorted Square Planar or Octahedral | Common for Ni(II) with N₄ donor ligands. nih.govsciepub.com |
| Magnetic Moment | Diamagnetic (if square planar) or Paramagnetic (if octahedral) | Reflects the spin state of the d⁸ Ni(II) ion in the specific geometry. |
| UV-Vis Spectroscopy | d-d transitions in the visible region | Characteristic of the electronic transitions within the nickel ion's d-orbitals. nih.gov |
| ¹H NMR Spectroscopy | Broadened signals for ligand protons | In the case of a paramagnetic complex, the unpaired electrons on the metal center would affect the nuclear spins of the ligand protons. |
The design and synthesis of such advanced ligands are pivotal for developing new catalysts, molecular sensors, and materials with tailored magnetic or optical properties. While specific experimental data for ligands from this compound are not available in the cited literature, the established principles of coordination chemistry provide a strong foundation for predicting their behavior and potential.
Contribution to Specialized Chemical Disciplines Through Derivative Synthesis
Chemical Biology and Medicinal Chemistry Research (focus on scaffold synthesis)
The pyridine (B92270) scaffold is a fundamental structural motif in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocyclic ring system. nih.gov The strategic placement of substituents on the pyridine ring can profoundly influence the biological activity of the resulting molecules. 3,6-Dimethoxypyridine-2-carbaldehyde (B6252535), with its specific substitution pattern, offers a unique starting point for the synthesis of novel bioactive compounds.
Development of Pyridine-Based Bioactive Scaffolds
Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The aldehyde functionality of this compound provides a reactive handle for the construction of more complex molecular architectures. Through condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, a diverse library of pyridine-based scaffolds can be generated. These scaffolds can then be further elaborated to produce compounds with specific therapeutic activities.
The presence of two methoxy (B1213986) groups on the pyridine ring is particularly noteworthy. Methoxy groups can modulate the electronic properties of the pyridine ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov Furthermore, methoxy groups can impact the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.
Synthesis of Compounds for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. mdpi.com By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, medicinal chemists can identify the key structural features required for optimal therapeutic effect.
This compound is an ideal starting material for the synthesis of compound libraries for SAR studies. The aldehyde group can be readily transformed into a variety of other functional groups, allowing for the exploration of a wide range of chemical space around the pyridine core. For example, reduction of the aldehyde yields a primary alcohol, which can be further derivatized to form ethers, esters, and other functional groups. Oxidation of the aldehyde provides a carboxylic acid, which can be converted to amides and esters.
Moreover, the methoxy groups can be demethylated to the corresponding hydroxyl groups, which can then be used as points for further diversification. The systematic variation of substituents at these positions allows for a detailed investigation of the SAR, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. Studies on other pyridine derivatives have shown that the number and position of methoxy groups can significantly impact antiproliferative activity, with an increase in the number of methoxy groups often leading to increased potency. nih.gov
Agrochemical Research and Development of Crop Protection Agents
Pyridine-based compounds play a crucial role in modern agriculture as active ingredients in a variety of crop protection agents, including herbicides, fungicides, and insecticides. sci-hub.box The development of novel agrochemicals is essential to ensure food security for a growing global population. This compound represents a potential starting point for the synthesis of new agrochemicals with improved efficacy and environmental profiles.
The derivatization of the aldehyde group can lead to the formation of various heterocyclic systems known to possess pesticidal activity. For example, condensation with hydrazines can yield pyridyl-hydrazones, while reaction with hydroxylamine (B1172632) can produce pyridyl-oximes. These functional groups are present in a number of commercially successful agrochemicals. The methoxy groups on the pyridine ring can also contribute to the biological activity and selectivity of the resulting compounds. For instance, in a series of novel N-(arylmethoxy)-2-chloronicotinamides, the presence and position of substituents on the benzyl (B1604629) group were found to be critical for their herbicidal activity. sci-hub.box
Materials Science and Advanced Functional Materials
Beyond its applications in the life sciences, this compound also holds promise as a building block for the synthesis of advanced functional materials. The unique combination of a reactive aldehyde group and an electron-rich, substituted pyridine ring makes it an attractive precursor for the development of novel polymers, resins, dyes, and optical/electrical materials.
Role in Polymer and Resin Synthesis
The aldehyde functionality of this compound allows for its incorporation into various polymer backbones through condensation polymerization reactions. For example, it can react with diols to form polyacetals or with diamines to form polyimines (Schiff base polymers). These polymers may exhibit interesting thermal, mechanical, and electronic properties due to the presence of the dimethoxypyridine moiety. The nitrogen atom in the pyridine ring can also act as a coordination site for metal ions, leading to the formation of coordination polymers with potential applications in catalysis and gas storage.
Contributions to Dyes and Optical/Electrical Materials
The chromophoric nature of the pyridine ring, particularly when substituted with electron-donating groups like methoxy groups, makes this compound a potential precursor for the synthesis of novel dyes and pigments. unn.edu.ng The aldehyde group can be used to extend the conjugated π-system of the molecule through reactions such as Knoevenagel condensation or Wittig reactions. This can lead to compounds that absorb light in the visible region of the electromagnetic spectrum, making them suitable for use as colorants.
Furthermore, the incorporation of the dimethoxypyridine unit into larger conjugated systems can lead to materials with interesting optical and electrical properties. Such materials may find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The pyridine nitrogen can also be quaternized to create pyridinium (B92312) salts, which can further modify the electronic properties and solubility of the resulting materials.
Research on this compound in Environmental Applications Remains Undocumented
Despite growing interest in the environmental fate and application of pyridine derivatives, specific research into the use of this compound in environmental chemistry is not found in the current body of scientific literature.
While the broader family of pyridine compounds is a subject of environmental studies, particularly concerning their biodegradation and remediation, specific data on this compound as a precursor for environmental sorbents or as a subject of degradation studies is not publicly available.
General research indicates that pyridine and its derivatives can enter the environment through industrial and agricultural activities. The fate of these compounds is influenced by various biotic and abiotic processes, including microbial degradation. researchgate.net Bacteria have been shown to degrade many simple pyridine derivatives, often through pathways involving hydroxylated intermediates. researchgate.net For instance, studies on compounds like 2,6-dimethylpyridine (B142122) have identified metabolites such as 2,6-dimethylpyridin-3-ol and 2,6-dimethylpyridin-3,4-diol, indicating specific microbial degradation pathways. researchgate.netintellectualarchive.com
However, the specific structural characteristics of this compound, namely the two methoxy groups and the carbaldehyde group, would significantly influence its chemical properties, reactivity, and, consequently, its behavior in the environment. Without dedicated studies, its potential as a precursor for sorbents for pollutant removal or its biodegradability and the potential formation of transformation products remains speculative.
The synthesis of sorbents from related aldehyde compounds, such as thiophene-2-carbaldehyde (B41791) and pyrazole-3-carbaldehyde, for the removal of heavy metals has been reported, demonstrating the potential of aldehyde-functionalized molecules in this field. These studies detail the synthesis of modified silica (B1680970) gels and their adsorption capacities for various ions. However, no such applications have been documented for this compound.
Future Research Directions and Innovations
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The future synthesis of 3,6-Dimethoxypyridine-2-carbaldehyde (B6252535) will likely focus on green chemistry principles to enhance efficiency and minimize environmental impact. Traditional multi-step syntheses for substituted pyridines often involve harsh conditions and generate significant waste. Modern approaches aim to overcome these limitations.
Key research areas will include:
C-H Activation/Functionalization: Directing the introduction of the carbaldehyde group onto a 3,6-dimethoxypyridine core via catalytic C-H activation would represent a significant advance. This avoids the need for pre-functionalized starting materials, such as halogenated pyridines, thereby reducing steps and improving atom economy.
Novel Cyclization Strategies: Designing one-pot condensation reactions, such as advanced variations of the Hantzsch or Bohlmann-Rahtz pyridine (B92270) syntheses, could provide more direct access to the core structure from acyclic precursors. beilstein-journals.orgnih.gov The use of reusable, solid-supported catalysts in these reactions could further enhance sustainability. asianpubs.orgnih.gov
Biocatalysis: The use of engineered enzymes to perform selective oxidation or functionalization on the pyridine ring offers a highly sustainable and selective synthetic route, operating under mild, aqueous conditions.
| Proposed Sustainable Approach | Key Advantage | Potential Catalyst Type |
| Direct C-H Carboxylation | Reduces synthetic steps and waste | Transition metal complexes (e.g., Pd, Ru, Ir) |
| One-Pot Multicomponent Cyclization | High convergence and efficiency | Solid acid/base catalysts, organocatalysts |
| Enzymatic Oxidation of a Precursor | High selectivity, mild conditions | Engineered monooxygenases or oxidases |
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The specific arrangement of functional groups in this compound presents opportunities for discovering new chemical reactions. The interplay between the electron-rich methoxy (B1213986) groups and the electrophilic aldehyde on the pyridine ring could lead to unique reactivity.
Future explorations may focus on:
Multicomponent Reactions (MCRs): Utilizing the aldehyde functionality as a key component in novel MCRs to rapidly build molecular complexity. This could lead to the efficient synthesis of diverse heterocyclic libraries for screening purposes.
Catalytic Asymmetric Synthesis: Developing enantioselective transformations of the aldehyde group (e.g., additions, reductions) where the pyridine nitrogen or methoxy groups act as internal directing groups to control stereochemistry.
Photoredox and Electrochemical Reactions: Investigating the behavior of the compound under photoredox or electrochemical conditions to trigger novel transformations, such as radical-based C-C bond formations or ring functionalizations that are inaccessible through traditional thermal methods.
Design of Advanced Derivatives with Precisely Tuned Chemical Functions
As a versatile scaffold, this compound is a launchpad for creating a vast array of derivatives with tailored properties. The pyridine core is a prevalent feature in pharmaceuticals and functional materials. researchgate.netnih.govresearchgate.net
Innovations in this area will likely involve:
Medicinal Chemistry Scaffolds: The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in drug-receptor binding. nih.gov Derivatives created by modifying the aldehyde (e.g., into imines, amines, or nitriles) or methoxy groups could be explored as novel inhibitors, receptor agonists/antagonists, or anti-inflammatory agents. rsc.org
Organic Electronics and Photonics: The electron-rich nature of the dimethoxy-substituted pyridine ring, combined with the acceptor properties of the carbaldehyde, forms a "push-pull" system. Further derivatization could lead to novel organic dyes, sensors, or materials for organic light-emitting diodes (OLEDs).
Coordination Chemistry and Catalysis: The pyridine nitrogen and the aldehyde's oxygen atom can act as a bidentate chelating ligand for various metal ions. rsc.org Novel derivatives could be synthesized to create bespoke ligands for homogeneous catalysis, enabling new catalytic reactions or improving the efficiency of existing ones. rsc.org
| Derivative Class | Potential Function | Target Application Area |
| Schiff Bases/Amines | Bioactive Scaffolds | Medicinal Chemistry |
| Extended π-Conjugated Systems | Optoelectronic Materials | Organic Electronics |
| Chiral Oxazolines | Asymmetric Ligands | Homogeneous Catalysis |
Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis
To move from laboratory-scale discovery to industrial application, the synthesis of this compound and its derivatives must be scalable, safe, and reproducible. Flow chemistry offers significant advantages over traditional batch processing for achieving these goals. sci-hub.se
Future research will focus on:
Continuous Flow Synthesis: Developing end-to-end flow processes for the synthesis of the target molecule. researchgate.netacs.org This allows for precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields, better purity, and enhanced safety, especially when handling reactive intermediates. mdpi.com
Automated Reaction Optimization: Integrating flow reactors with automated systems that use machine learning algorithms to rapidly screen reaction conditions and identify optimal synthetic protocols. This can dramatically accelerate the development timeline for producing new derivatives.
In-line Purification and Analysis: Incorporating in-line purification (e.g., solid-phase scavenger resins, liquid-liquid extraction) and analytical techniques (e.g., NMR, HPLC) directly into the flow path to enable real-time monitoring and isolation of the final product, creating a fully automated "synthesis-to-stock" platform.
Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences
The full potential of this compound will be realized through collaborations that bridge organic chemistry with other scientific disciplines.
Promising interdisciplinary avenues include:
Chemical Biology: Designing derivatives that can be used as chemical probes to study biological processes. For example, fluorescently tagged derivatives could be used to visualize specific cellular components or track biological pathways.
Materials Science: Incorporating the pyridine scaffold into polymers or metal-organic frameworks (MOFs). The nitrogen atom provides a specific site for coordination or non-covalent interactions, potentially leading to materials with novel catalytic, gas-sorption, or conductive properties.
Supramolecular Chemistry: Using the molecule as a building block for self-assembling systems. The defined geometry and functional groups could be exploited to create complex, ordered structures like cages, capsules, or molecular machines held together by non-covalent forces.
Q & A
Q. Characterization methods :
- NMR : -NMR can confirm methoxy (δ ~3.8–4.0 ppm) and aldehyde (δ ~9.8–10.2 ppm) protons.
- Mass spectrometry : ESI-MS or GC-MS for molecular ion validation.
- IR spectroscopy : Aldehyde C=O stretch (~1700 cm) and aromatic C-O stretches (~1250 cm) .
Basic: What are the most efficient synthetic routes to this compound?
Answer:
Two primary methodologies are adapted from related compounds:
Suzuki-Miyaura Coupling :
- Start with 3,6-dichloropyridine-2-carbaldehyde. Substitute chlorine atoms with methoxy groups via palladium-catalyzed coupling using trimethylboroxine .
- Key conditions : Pd(PPh), NaCO, DMF/water, 80°C. Yield ~65–75% .
Direct Functionalization :
- Oxidize 3,6-dimethoxy-2-methylpyridine using SeO or IBX to convert the methyl group to an aldehyde .
- Limitation : Over-oxidation risks require careful stoichiometric control .
Advanced: How do the methoxy substituents at positions 3 and 6 influence the electronic and steric properties of the pyridine ring?
Answer:
- Electronic effects : Methoxy groups are electron-donating via resonance, increasing electron density at positions 2 and 4 of the pyridine ring. This activates the aldehyde for nucleophilic attack but may deactivate electrophilic substitution at other positions .
- Steric effects : The 3- and 6-methoxy groups create steric hindrance, potentially limiting access to the aldehyde in bulkier reactions (e.g., Grignard additions). Computational modeling (DFT) is recommended to map electrostatic potential surfaces .
Q. Experimental validation :
- Compare reaction rates of 3,6-dimethoxy vs. unsubstituted pyridine-2-carbaldehyde in nucleophilic additions (e.g., with aniline). Slower kinetics in the dimethoxy derivative would confirm steric/electronic modulation .
Advanced: How can researchers address contradictory reports on the biological activity of this compound derivatives?
Answer:
Contradictions (e.g., antimicrobial vs. enzyme inhibition) may arise from structural variations in derivatives or assay conditions. Mitigation strategies include:
Standardized assays :
- Use uniform protocols (e.g., MIC for antimicrobial activity; IC for enzyme inhibition) across derivatives .
Structure-activity relationship (SAR) studies :
- Systematically modify substituents (e.g., replace methoxy with hydroxy groups) and compare bioactivity profiles .
Mechanistic studies :
- Employ fluorescence quenching or ITC to study binding interactions with target proteins (e.g., kinases or bacterial enzymes) .
Example : A derivative with a 3-methoxy-6-hydroxy configuration showed enhanced antimicrobial activity (MIC = 8 µg/mL) but reduced kinase inhibition, highlighting substituent-dependent effects .
Advanced: What strategies optimize the stability of this compound during storage and reactions?
Answer:
- Storage : Store under inert atmosphere (N or Ar) at –20°C to prevent aldehyde oxidation. Use amber vials to avoid photodegradation .
- Reaction conditions :
- Avoid strong bases (risk of Cannizzaro reaction).
- Use anhydrous solvents (e.g., THF, CHCl) for nucleophilic additions to minimize hydrate formation .
- Stabilization additives : Include radical scavengers (e.g., BHT) in long-term storage solutions .
Advanced: How can computational methods guide the design of this compound derivatives for targeted applications?
Answer:
- Molecular docking : Predict binding modes with biological targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina or Schrödinger Suite .
- QSAR modeling : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cycloadditions or redox reactions .
Case study : Derivatives with electron-withdrawing groups at position 4 showed improved binding to HIV-1 integrase (docking score: –9.2 kcal/mol) compared to methoxy-substituted analogs (–7.5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
